Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate
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Overview
Description
Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through subsequent reactions, such as the reduction of a corresponding aldehyde or ketone derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of piperidine derivatives .
Scientific Research Applications
Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, including neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (5-methylpiperidin-3-yl)carbamate
- Tert-butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate
Uniqueness
Tert-butyl (5-(hydroxymethyl)piperidin-3-yl)carbamate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h8-9,12,14H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
UTXIOWGVHXGHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)CO |
Origin of Product |
United States |
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